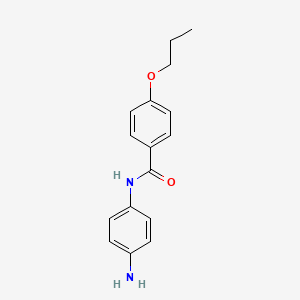

N-(4-Aminophenyl)-4-propoxybenzamide

Descripción general

Descripción

N-(4-Aminophenyl)-4-propoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aminophenyl group and a propoxybenzamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenyl)-4-propoxybenzamide typically involves the reaction of 4-aminophenylamine with 4-propoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized conditions for large-scale production. This may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further enhance the efficiency of the process .

Análisis De Reacciones Químicas

Types of Reactions

N-(4-Aminophenyl)-4-propoxybenzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration, respectively

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(4-Aminophenyl)-4-propoxybenzamide has been investigated for its role as a potential inhibitor of various biological targets, particularly in cancer therapy. Its structural features suggest that it may interact with specific enzymes or receptors involved in tumor growth and proliferation.

- Antitumor Activity : In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis in tumor cells while sparing normal cells, potentially through modulation of signaling pathways related to cell survival .

- DNA Methylation Inhibition : Research has shown that derivatives of this compound can inhibit DNA methyltransferases, which play a crucial role in gene regulation and cancer development. This suggests potential applications in epigenetic therapies .

Biological Studies

The compound is also utilized in biological research to study enzyme inhibition and protein interactions. It can serve as a tool for elucidating the mechanisms of action of various proteins, particularly those involved in metabolic pathways.

- Enzyme Inhibition : The ability of this compound to inhibit specific enzymes makes it valuable for studying metabolic processes and developing new therapeutic strategies .

Polymer Chemistry

In industrial applications, this compound is used in the synthesis of polymers with tailored properties. Its unique chemical structure allows for modifications that enhance material performance, such as increased hydrophobicity or thermal stability.

Case Study 1: Antitumor Efficacy

A study conducted on the antitumor properties of this compound revealed significant cytotoxic effects against breast cancer cell lines. The compound was shown to induce apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent .

Case Study 2: Enzyme Interaction

Research focusing on the interaction between this compound and DNA methyltransferases demonstrated that the compound effectively inhibits enzyme activity at low micromolar concentrations. This finding supports its use in studies aimed at understanding epigenetic regulation in cancer cells .

Mecanismo De Acción

The mechanism of action of N-(4-Aminophenyl)-4-propoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

4-Amino-N-(4-aminophenyl)benzamide: Similar structure but lacks the propoxy group.

2-(4-Aminophenyl)benzothiazole: Contains a benzothiazole moiety instead of the benzamide group

Uniqueness

N-(4-Aminophenyl)-4-propoxybenzamide is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets compared to similar compounds .

Actividad Biológica

N-(4-Aminophenyl)-4-propoxybenzamide, a compound belonging to the benzamide class, has garnered attention in recent years for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and a detailed analysis of its mechanisms of action.

Chemical Structure and Properties

This compound can be structurally represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 270.33 g/mol

This compound features an amine group and a propoxy substituent on a benzamide backbone, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound has been investigated for its role as an inhibitor of specific protein kinases and as a modulator of DNA methyltransferases (DNMTs).

- Inhibition of DNA Methyltransferases : Research indicates that derivatives of this compound exhibit significant inhibitory effects on DNMT1 and DNMT3A, which are crucial in epigenetic regulation and cancer progression. For instance, one study demonstrated that certain derivatives could induce re-expression of silenced genes in leukemia cell lines, suggesting potential therapeutic applications in oncology .

- Impact on Cell Proliferation : The compound has shown cytotoxic effects against various cancer cell lines. In vitro studies revealed that it could inhibit cell growth in micromolar concentrations comparable to established chemotherapeutic agents .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Study on Leukemia Cells : A significant study demonstrated that this compound could effectively reduce proliferation in KG-1 leukemia cells by targeting DNMTs, leading to reactivation of tumor suppressor genes. The results indicated an EC value of 0.9 μM for DNMT3A inhibition, showcasing its potential as a therapeutic agent against hematological malignancies .

- In Vivo Studies : Additional investigations into the pharmacokinetics and bioavailability of this compound are ongoing. Early results suggest promising absorption profiles and therapeutic windows that warrant further exploration in animal models .

Propiedades

IUPAC Name |

N-(4-aminophenyl)-4-propoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-2-11-20-15-9-3-12(4-10-15)16(19)18-14-7-5-13(17)6-8-14/h3-10H,2,11,17H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUNGUBFBCVLKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.